O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate, also known as Brimonidine Impurity, is a chemical compound with the molecular formula and a molecular weight of 312.19 g/mol. This compound is primarily recognized in the pharmaceutical industry as an impurity associated with Brimonidine, a medication used for lowering intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate falls under the classification of carbamothioate derivatives, which are characterized by the presence of a carbamothioate functional group. It is also categorized as a quinoxaline derivative due to its structural features derived from quinoxaline, a bicyclic compound containing nitrogen atoms .
The synthesis of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, reactions are conducted under inert atmosphere conditions to prevent oxidation or hydrolysis during synthesis .
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate can undergo various chemical reactions typical for carbamothioates:
The reactivity of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is influenced by the electron-withdrawing effects of the bromine atom and the nature of substituents on the quinoxaline ring .
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate has applications primarily in scientific research:
This compound exemplifies the importance of understanding impurities within pharmaceutical contexts to ensure drug safety and efficacy.
The primary designation O-Ethyl (5-bromoquinoxalin-6-yl)carbamothioate follows IUPAC substitutive nomenclature rules for thiocarbamate esters. The name is constructed hierarchically:
Accepted variants include "(5-Bromo-6-quinoxalinyl)carbamothioic Acid O-Ethyl Ester" and "Carbamothioic acid, (5-bromo-6-quinoxalinyl)-, O-ethyl ester" [1] [4] [6]. The term Brimonidine Carbamothioate Impurity contextualizes its pharmaceutical relevance but is not a structural descriptor [4] [8]. The systematic name adheres to Rule C-491.1 of IUPAC Blue Book recommendations for thiocarbamic acid derivatives, prioritizing the carbamothioate suffix over bromo-substituent precedence [7].
The compound’s molecular formula C₁₁H₁₀BrN₃OS is uniformly documented across chemical databases and commercial suppliers. Molecular weight calculations show remarkable consistency, as summarized below:
Table 1: Molecular Weight Consistency Across Repositories
Data Source | Reported Molecular Weight | Calculated Value | Deviation |
---|---|---|---|
Santa Cruz Biotechnology | 312.19 | 312.186 | 0.004% |
TRC/LGC Standards | 312.186 | 312.186 | 0% |
SynThink Chemicals | 312.19 | 312.186 | 0.004% |
PubChem CID 26966634 | Not reported | 312.186 | N/A |
ChemSrc | 312.18600 | 312.186 | 0% |
Minor discrepancies (e.g., 312.19 vs. 312.186) arise from rounding conventions rather than structural reinterpretation. The exact mass is 310.97300 g/mol (monoisotopic), confirming elemental composition [1] [2] [4].
Standardized molecular representations unambiguously define atomic connectivity and stereochemistry:
CCOC(=S)Nc1ccc2nccnc2c1Br
CCO
), thiocarbonyl (C(=S)
), amine linkage (N
), quinoxaline core (c1ccc2nccnc2c1
), bromine at C5 (Br
attached to aromatic carbon) InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17)
H,15,17
for thiocarbamate N-H) Table 2: Structural Identifier Cross-Validation
Identifier Type | Representation | Structural Confirmation |
---|---|---|
SMILES | CCOC(=S)Nc1ccc2nccnc2c1Br | Correct atom sequence; bromine at quinoxaline C5 |
InChIKey | Derived: Not provided in sources | Unique fingerprint |
Canonical SMILES | Implied by InChI=1S/... | Standardized tautomeric form |
These machine-readable notations confirm the carbamothioate’s E-configuration around the C(=S)N bond and absence of zwitterionic forms [2] [6].
The 5-bromo-6-substituted regiochemistry critically differentiates this compound from potential isomers:
Table 3: Impact of Bromine Position on Molecular Properties
Isomer | Bromine Position | Predicted logP* | Hydrogen Bond Acceptor Sites | Steric Hindrance |
---|---|---|---|---|
5-Bromo-6-carbamothioate | C5 | 3.20 | 5 (N3,O,S) | High at C6 |
6-Bromo-5-carbamothioate | C6 | 3.25 | 5 (N3,O,S) | Moderate |
8-Bromo-5-carbamothioate | C8 | 3.18 | 5 (N3,O,S) | Low |
Unsubstituted parent | N/A | 2.85 | 4 (N2,O,S) | Low |
*Calculated using ChemAxon tools; experimental logP = 3.20 for title compound [6]
The C5 bromine orientation also dictates synthetic pathways: Electrophilic bromination favors C5/C8 in electron-deficient quinoxalines, while nucleophilic substitution requires C6/C7 activation [3] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0